2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide
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Description
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures provides insights into the molecular arrangement and bonding interactions within compounds. In the context of 2-(5-Chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide, such analysis can reveal how the molecule's unique configuration contributes to its properties and reactivity. For example, the research on chalcones related to the compound shows that molecules can be linked into chains through hydrogen bonding, indicating potential for supramolecular assembly or interaction with biological targets (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).
Anticancer Potential
Compounds with structural similarities to this compound have been identified as potential anticancer agents through apoptosis induction. The ability to trigger programmed cell death in cancer cells is a valuable therapeutic mechanism. Studies on related compounds demonstrate activity against various cancer cell lines, with specific molecular targets identified, suggesting a pathway through which related compounds might exert anticancer effects (Zhang et al., 2005).
Antioxidant Activity
The antioxidant potential of molecules structurally related to this compound is significant for protecting cells from oxidative stress, a condition linked to various diseases. Research on chalcone derivatives demonstrates potential antioxidant activity, which could be relevant for designing new therapeutic agents targeting oxidative stress-related pathologies (Prabakaran, Manivarman, & Bharanidharan, 2021).
Neurokinin-1 Receptor Antagonism
Neurokinin-1 (NK1) receptors are involved in various physiological processes, including pain perception and the stress response. Compounds that can antagonize NK1 receptors may have therapeutic applications in treating conditions such as depression and anxiety. Research on compounds with similar structural features to this compound shows promise as orally active, water-soluble NK1 receptor antagonists with potential for clinical use in managing emesis and depression (Harrison et al., 2001).
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a reaction that can be problematic in certain medical and agricultural contexts. Inhibitors of urease can thus have applications ranging from the treatment of urease-associated gastrointestinal disorders to the development of agrochemicals. Studies on indole-based compounds with functionalities similar to the compound have shown potent urease inhibitory activity, indicating potential research avenues for related molecules (Nazir et al., 2018).
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(cyanomethyl)-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-8(2)15(7-6-14)12(16)9(3)10-4-5-11(13)17-10/h4-5,8-9H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBZRIMIIDAEMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C(C)C1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.